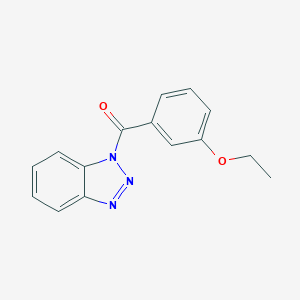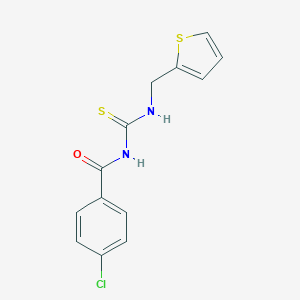![molecular formula C17H17N3O4S B250085 N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments is its potential as a therapeutic agent. This compound has been extensively studied for its potential use in the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea. One area of interest is the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in lab experiments. Additionally, there is a need for further investigation into the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of this compound, which will be important for its eventual use as a therapeutic agent.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. While there are still many unanswered questions regarding this compound, its potential as a therapeutic agent makes it a valuable tool for researchers in the field of medicine.
Synthesemethoden
The synthesis of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea can be achieved through the reaction of 2-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furoyl chloride. This reaction results in the formation of the desired compound, which can be purified through crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Molekularformel |
C17H17N3O4S |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[[2-(morpholine-4-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c21-15(14-6-3-9-24-14)19-17(25)18-13-5-2-1-4-12(13)16(22)20-7-10-23-11-8-20/h1-6,9H,7-8,10-11H2,(H2,18,19,21,25) |
InChI-Schlüssel |
WACWMFMFWLFBQF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)

![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)


![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)


![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
